molecular formula C20H16FN5O B8763502 5-PyriMidinecarboxaMide, N-(5-fluoro-3-Methyl-1H-indol-1-yl)-4-Methyl-2-(2-pyridinyl)- CAS No. 1068967-96-3

5-PyriMidinecarboxaMide, N-(5-fluoro-3-Methyl-1H-indol-1-yl)-4-Methyl-2-(2-pyridinyl)-

Cat. No. B8763502
M. Wt: 361.4 g/mol
InChI Key: YNVKAENVJKEMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258130B2

Procedure details

5-Fluoro-3-methyl-indol-1-ylamine (10.6 mmol) is treated with 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid (2.75 g, 12.8 mmol) in DMF (75 mL) and the mixture is stirred at rt for 10 min. The mixture is then treated with 2,4-dimethoxy-6-(4-methylmorpholin-4-yl)-[1,3,5]triazine chloride (3.82 g, 13.85 mmol) and stirred at 60° C. for 1 h. The mixture is concentrated in vacuo. The residue is diluted with Et2O (50 mL) and 10% NaHCO3 (50 mL), and the mixture is stirred at rt for 20 min. The resulting solid is filtered, washed, and dried to afford 4-methyl-2-pyridin-2-yl-pyrimidine-5-carboxylic acid (5-fluoro-3-methyl-indol-1-yl)amide (3.2 g, 83%). The solid is crystallized with MeOH:water (4:1) to afford 4-methyl-2-pyridin-2-yl-pyrimidine-5-carboxylic acid (5-fluoro-3-methyl-indol-1-yl)amide as a crystal. MS: 362 (M+H); 1H NMR (300 MHz, DMSO-d6): δ 2.27 (s, 3H), 2.78 (s, 3H), 7.06 (m, 1H), 7.34 (m, 1H), 7.37 (s, 1H), 7.44 (m, 1H), 7.59 (m, 1H), 8.05 (m, 1H), 8.45 (m, 1H), 8.80 (m, 1H), 9.25 (s, 1H). IC50=7 nM.
Quantity
10.6 mmol
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
2,4-dimethoxy-6-(4-methylmorpholin-4-yl)-[1,3,5]triazine chloride
Quantity
3.82 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([NH2:11])[CH:6]=[C:5]2[CH3:12].[CH3:13][C:14]1[C:19]([C:20](O)=[O:21])=[CH:18][N:17]=[C:16]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=2)[N:15]=1>CN(C=O)C>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([NH:11][C:20]([C:19]1[C:14]([CH3:13])=[N:15][C:16]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=3)=[N:17][CH:18]=1)=[O:21])[CH:6]=[C:5]2[CH3:12]

Inputs

Step One
Name
Quantity
10.6 mmol
Type
reactant
Smiles
FC=1C=C2C(=CN(C2=CC1)N)C
Name
Quantity
2.75 g
Type
reactant
Smiles
CC1=NC(=NC=C1C(=O)O)C1=NC=CC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
2,4-dimethoxy-6-(4-methylmorpholin-4-yl)-[1,3,5]triazine chloride
Quantity
3.82 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at rt for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 60° C. for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue is diluted with Et2O (50 mL) and 10% NaHCO3 (50 mL)
STIRRING
Type
STIRRING
Details
the mixture is stirred at rt for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=C2C(=CN(C2=CC1)NC(=O)C=1C(=NC(=NC1)C1=NC=CC=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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